![molecular formula C18H22N2O3S2 B4833483 N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4833483.png)
N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Overview
Description
N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as BEMPEG, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. BEMPEG is a bispecific T-cell engager (BiTE) that works by engaging T-cells and directing them towards cancer cells, thereby activating the immune system to destroy cancer cells.
Mechanism of Action
N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide works by engaging T-cells and directing them towards cancer cells. The drug has two binding sites, one for T-cells and one for cancer cells. When N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide binds to both T-cells and cancer cells, it forms a bridge between the two cells, allowing the T-cells to recognize and destroy the cancer cells. N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been shown to be effective against a variety of cancer types, including melanoma, lung cancer, and breast cancer.
Biochemical and Physiological Effects:
N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been shown to activate the immune system to destroy cancer cells, leading to tumor regression and prolonged survival in preclinical and clinical trials. The drug has also been shown to enhance the production of cytokines, such as interferon-gamma, which play a critical role in the immune response to cancer. N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has a half-life of approximately 4 days and is primarily eliminated through renal excretion.
Advantages and Limitations for Lab Experiments
One of the advantages of N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is its specificity for cancer cells, which reduces the risk of off-target effects and toxicity. The drug has also been shown to enhance the efficacy of other cancer treatments, such as checkpoint inhibitors and chemotherapy. However, one of the limitations of N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is its high cost and complexity of synthesis, which may limit its widespread use in clinical practice.
Future Directions
There are several potential future directions for N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide research. One direction is to investigate the use of N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in combination with other cancer treatments, such as radiation therapy and targeted therapy. Another direction is to explore the use of N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in other cancer types, such as pancreatic cancer and ovarian cancer. Additionally, research could focus on developing more efficient and cost-effective methods of synthesizing N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide to increase its accessibility for clinical use.
Scientific Research Applications
N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. The drug has shown promising results in activating the immune system to destroy cancer cells, particularly in patients with solid tumors. N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been shown to enhance the efficacy of other cancer treatments, such as checkpoint inhibitors and chemotherapy.
properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-(N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-25(22,23)20(17-10-6-3-7-11-17)14-18(21)19-12-13-24-15-16-8-4-2-5-9-16/h2-11H,12-15H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUFINCEHJRHPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSCC1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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